

Introduction: The Enduring Relevance of a Classic Derivatizing Agent

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N*-(2,4-Dinitrophenyl)-L-valine

CAS No.: 1694-97-9

Cat. No.: B159183

[Get Quote](#)

N-(2,4-Dinitrophenyl)-L-valine (DNP-L-valine) is a chemically modified amino acid that holds a significant place in the history and current practice of analytical biochemistry. Formed by the reaction of L-valine with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, this derivative has been instrumental in the foundational techniques of protein sequencing and chiral chromatography. The covalent attachment of the dinitrophenyl group to the alpha-amino group of L-valine imparts specific physicochemical properties that are highly advantageous for analytical separation and detection.

This guide provides a comprehensive overview of **N-(2,4-Dinitrophenyl)-L-valine**, from its fundamental properties to its practical applications in modern research. We will delve into the causality behind its utility, provide detailed experimental protocols, and offer insights grounded in established scientific principles to ensure technical accuracy and practical applicability for professionals in the field.

Core Physicochemical Properties

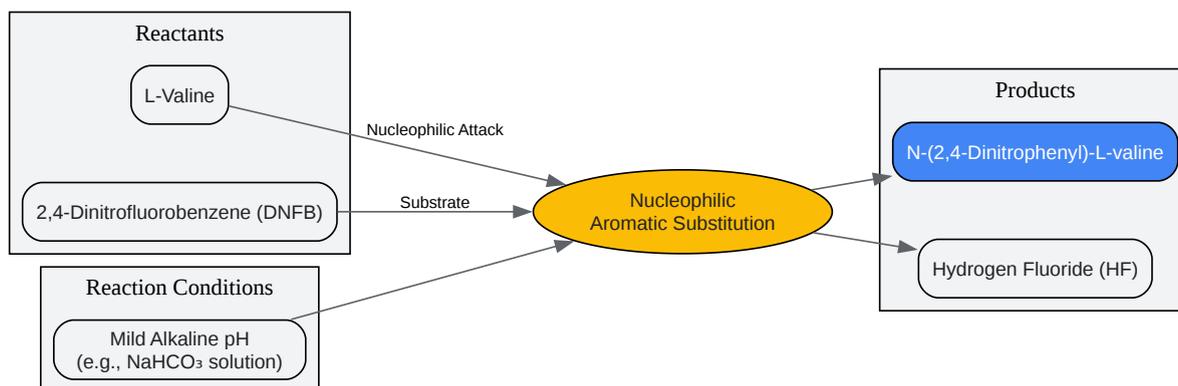
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application. The key properties of **N-(2,4-Dinitrophenyl)-L-valine** are summarized below.

Property	Value	Source(s)
CAS Number	1694-97-9	
Molecular Formula	C ₁₁ H ₁₃ N ₃ O ₆	
Molecular Weight	283.24 g/mol	
IUPAC Name	(2S)-2-(2,4-dinitroanilino)-3-methylbutanoic acid	
Appearance	Light yellow to yellow to orange crystalline powder	
Melting Point	129.0 to 133.0 °C	
Purity	≥98.0% (HPLC)	
Solubility	Soluble in methanol	

Synthesis and Reaction Mechanism: The Sanger Reaction

The synthesis of **N-(2,4-Dinitrophenyl)-L-valine** is a classic example of a nucleophilic aromatic substitution reaction. The process, first described by Frederick Sanger, involves the reaction of the free amino group of L-valine with 2,4-dinitrofluorobenzene (DNFB).

Causality of the Reaction: The reaction proceeds because the amino group of L-valine acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene ring in DNFB. The strong electron-withdrawing nature of the two nitro groups makes the fluorine atom a good leaving group, facilitating the substitution. This reaction is typically carried out under mild alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.



[Click to download full resolution via product page](#)

Caption: Synthesis of **N-(2,4-Dinitrophenyl)-L-valine** via the Sanger reaction.

Key Applications in Research and Development

The primary utility of converting L-valine to its DNP derivative lies in the analytical advantages conferred by the dinitrophenyl group.

Chiral Chromatography and Enantiomeric Resolution

In drug development and metabolic studies, the separation of enantiomers is critical, as different stereoisomers can have vastly different biological activities. DNP-derivatization is a powerful tool in this context.

- **Mechanism of Action:** The DNP group provides a strong chromophore, making the derivative easily detectable by UV-Vis spectrophotometry at wavelengths around 360 nm. More importantly, the bulky and planar DNP moiety enhances the stereochemical differences between D- and L-amino acids, allowing for their separation on chiral stationary phases in High-Performance Liquid Chromatography (HPLC). The derivatization creates diastereomeric interactions with the chiral selector of the column, leading to differential retention times and, thus, resolution of the enantiomers.

N-Terminal Amino Acid Analysis in Peptides and Proteins

The original application pioneered by Sanger, for which he was awarded the Nobel Prize, was in the sequencing of proteins.

- **Workflow Principle:** By reacting a peptide or protein with DNFB, the N-terminal amino acid is tagged. Subsequent acid hydrolysis cleaves all the peptide bonds, leaving a mixture of free amino acids and the single, yellow-colored DNP-derivatized N-terminal amino acid. This DNP-amino acid can then be isolated and identified by chromatography, revealing the identity of the first amino acid in the sequence. While now largely superseded by automated Edman degradation, the principle remains a cornerstone of protein chemistry.

Experimental Protocol: Derivatization and HPLC Analysis

This protocol provides a robust, self-validating method for the derivatization of an amino acid sample (containing valine) with DNFB for subsequent HPLC analysis.

Materials and Reagents:

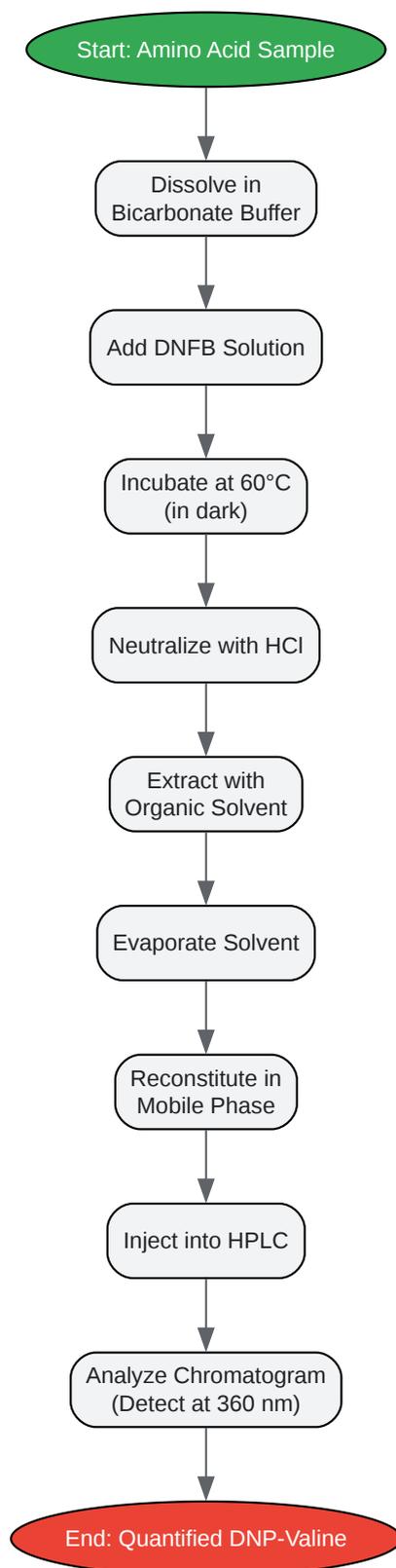
- Amino acid standard or sample
- **N-(2,4-Dinitrophenyl)-L-valine** (as a reference standard)
- 2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 1% in ethanol)
- Sodium bicarbonate buffer (1 M, pH ~8.5)
- Hydrochloric acid (1 M)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)

- Chiral HPLC column (e.g., a cyclodextrin-based column)

Step-by-Step Methodology:

- Sample Preparation:
 - Dissolve the amino acid sample in the sodium bicarbonate buffer to a final concentration of approximately 1 mg/mL. Causality: The alkaline buffer ensures the amino group is deprotonated and ready for nucleophilic attack.
- Derivatization Reaction:
 - To 100 μ L of the amino acid solution, add 200 μ L of the DNFB solution.
 - Incubate the mixture in a water bath at 60°C for 1 hour in the dark. Causality: The heat accelerates the reaction, while darkness prevents photodegradation of the DNP derivatives.
- Reaction Quenching and Extraction:
 - After incubation, cool the reaction mixture to room temperature.
 - Neutralize the solution by adding a small amount of 1 M HCl until the pH is approximately 7. This step is a self-validating control; unreacted DNFB will precipitate out of the aqueous solution upon neutralization.
 - Extract the DNP-amino acids with an organic solvent like diethyl ether or ethyl acetate. The yellow color of the DNP derivatives provides a visual confirmation of a successful reaction.
- Sample Preparation for HPLC:
 - Evaporate the organic solvent under a gentle stream of nitrogen.
 - Reconstitute the dried residue in a known volume of the HPLC mobile phase.
- HPLC Analysis:

- Mobile Phase: A typical mobile phase for chiral separation could be a gradient of acetonitrile and water with 0.1% TFA.
- Column: A chiral stationary phase is essential for separating enantiomers.
- Detection: Set the UV detector to 360 nm.
- Validation: Inject a known standard of **N-(2,4-Dinitrophenyl)-L-valine** to determine its retention time. The peak in the experimental sample corresponding to this retention time confirms the presence and allows for the quantification of L-valine in the original sample.



[Click to download full resolution via product page](#)

Caption: Workflow for DNP derivatization and subsequent HPLC analysis.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be inherently self-validating. Key checkpoints include:

- **Visual Confirmation:** The development of a yellow color during the reaction is a primary indicator of successful DNP derivatization.
- **Reference Standard:** The use of an authentic **N-(2,4-Dinitrophenyl)-L-valine** standard is non-negotiable. It provides an authoritative reference for retention time and allows for accurate quantification.
- **Chromatographic Peak Shape:** A sharp, symmetrical peak for the DNP-valine standard and sample indicates good chromatographic conditions and the absence of interfering substances.

Conclusion

N-(2,4-Dinitrophenyl)-L-valine, born from foundational work in protein chemistry, remains a highly relevant and powerful tool for modern researchers. Its utility in enhancing the chromatographic resolution of valine and other amino acids, particularly for chiral separations, is a testament to the enduring power of well-understood chemical principles. By leveraging the properties of the dinitrophenyl group, scientists and drug development professionals can achieve reliable and reproducible analytical results. This guide has provided the core knowledge, practical protocols, and mechanistic insights necessary to confidently integrate DNP-derivatization into demanding research workflows.

References

- PubChem. (n.d.). **N-(2,4-Dinitrophenyl)-L-valine**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Clinicaltrials.eu. (n.d.). Valine – Application in Therapy and Current Clinical Research. Retrieved from [\[Link\]](#)
- Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile

- To cite this document: BenchChem. [Introduction: The Enduring Relevance of a Classic Derivatizing Agent]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b159183#n-2-4-dinitrophenyl-l-valine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com